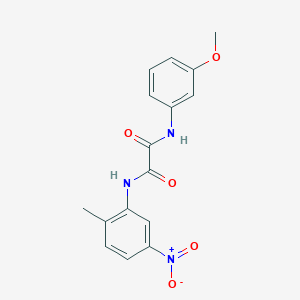

N1-(3-methoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

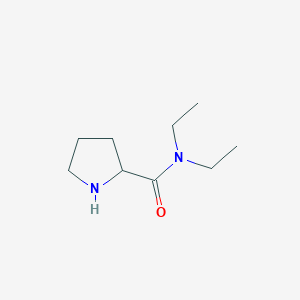

N1-(3-methoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a chemical compound that belongs to the class of oxalamide derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions The novel synthetic methods and chemical reactions involving compounds structurally related to N1-(3-methoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide offer insights into its potential scientific research applications. A study highlights a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the utility in synthesizing anthranilic acid derivatives and oxalamides, which are crucial in medicinal chemistry and material science (Mamedov et al., 2016).

Polymer Research Research on polymers introduces a cationic polymer that can switch to a zwitterionic form upon irradiation, demonstrating potential for controlled drug delivery and tissue engineering applications. This showcases the ability of similar compounds to alter physical and chemical properties in response to external stimuli, thus broadening the scope of research in smart materials (Sobolčiak et al., 2013).

Organic Synthesis The synthesis of cyclic hydroxamic acids and lactams from related compounds, by catalytic hydrogenation, opens new pathways in the synthesis of biologically active molecules. Such processes are critical for developing new pharmaceuticals and agrochemicals (Hartenstein & Sicker, 1993).

Photopolymerization In the realm of materials science, the development of alkoxyamines for nitroxide-mediated photopolymerization points towards the use of this compound analogs in creating advanced polymer networks. Such materials have applications in coatings, adhesives, and nanotechnology (Guillaneuf et al., 2010).

Environmental Remediation The photoassisted Fenton reaction study for the complete oxidation of pollutants showcases the potential environmental applications of related compounds in water treatment and remediation technologies. This signifies the importance of such research in addressing environmental pollution and developing sustainable chemical processes (Pignatello & Sun, 1995).

Propiedades

IUPAC Name |

N-(3-methoxyphenyl)-N'-(2-methyl-5-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5/c1-10-6-7-12(19(22)23)9-14(10)18-16(21)15(20)17-11-4-3-5-13(8-11)24-2/h3-9H,1-2H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGOKPQYLNKQDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2830617.png)

![1-((3-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2830619.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2830620.png)

![5,9-Diazaspiro[3.6]decan-10-one](/img/structure/B2830623.png)

![2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid](/img/structure/B2830625.png)

![3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2830635.png)

![ethyl (2E)-2-{amino[(2-hydroxyethyl)amino]methylidene}-3-oxopentanoate](/img/structure/B2830637.png)

![N5-(2,4-dichlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2830638.png)

![5-[(4-chlorophenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2830639.png)